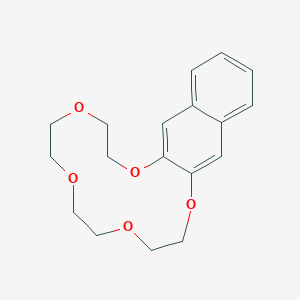

2,3-Naphtho-15-crown-5

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5,8,11,14-pentaoxatricyclo[13.8.0.017,22]tricosa-1(23),15,17,19,21-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5/c1-2-4-16-14-18-17(13-15(16)3-1)22-11-9-20-7-5-19-6-8-21-10-12-23-18/h1-4,13-14H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTDDXDRCOLVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=CC3=CC=CC=C3C=C2OCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375051 | |

| Record name | 2,3-Naphtho-15-crown-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17454-47-6 | |

| Record name | 2,3-Naphtho-15-crown-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Naphtho-15-crown-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Properties of 2,3-Naphtho-15-crown-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of 2,3-Naphtho-15-crown-5, a macrocyclic polyether with significant potential in host-guest chemistry, ion sensing, and as a component in drug delivery systems. This document outlines the key spectroscopic characteristics, experimental methodologies for their determination, and the influence of cation complexation on its spectral behavior.

Introduction

This compound is a crown ether incorporating a rigid naphthalene moiety fused to a 15-membered crown ether ring. This unique structure imparts specific conformational properties and creates a binding cavity suitable for various cations. The naphthyl group serves as a chromophore and fluorophore, making UV-Vis absorption and fluorescence spectroscopy powerful tools for studying its properties and interactions. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide further insights into its molecular structure and vibrational modes. Understanding these spectroscopic properties is crucial for its application in diverse scientific fields.

UV-Vis Absorption Spectroscopy

The electronic absorption spectrum of this compound is dominated by the π-π* transitions of the naphthalene chromophore.

Table 1: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |

| Methanol | 288, 315 | ~5,000, ~3,000 |

| Dichloromethane | 290, 318 | ~5,200, ~3,100 |

Note: The molar absorptivity values are representative for naphthyl ethers and may vary depending on the specific experimental conditions.

Experimental Protocol: UV-Vis Spectroscopy

A detailed methodology for obtaining the UV-Vis absorption spectrum is as follows:

-

Solution Preparation: A stock solution of this compound (e.g., 1 x 10-3 M) is prepared in a spectroscopic grade solvent (e.g., methanol or dichloromethane).

-

Serial Dilutions: A series of dilutions are made from the stock solution to obtain concentrations in the range of 1 x 10-5 to 1 x 10-4 M.

-

Spectrophotometer Setup: A dual-beam UV-Vis spectrophotometer is used. The instrument is zeroed with the pure solvent in both the sample and reference cuvettes.

-

Data Acquisition: The absorption spectra of the prepared solutions are recorded over a wavelength range of 200-400 nm. The absorbance should ideally be within the linear range of the instrument (typically 0.1 - 1.0).

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are determined. The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

The naphthalene moiety in this compound is fluorescent, exhibiting emission in the ultraviolet region. The fluorescence properties are sensitive to the local environment and can be significantly altered by the complexation of metal ions.

Table 2: Fluorescence Data for this compound

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

| Methanol | 315 | 340 - 360 | ~0.1 |

| Cyclohexane | 318 | 335 - 355 | ~0.15 |

Note: The quantum yield is a representative value for naphthalene derivatives and can be influenced by solvent and temperature.

Experimental Protocol: Fluorescence Spectroscopy

The following protocol is used for measuring the fluorescence spectrum and quantum yield:

-

Solution Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Spectrofluorometer Setup: Use a calibrated spectrofluorometer. Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

-

Emission Spectrum Acquisition: Record the emission spectrum over a suitable wavelength range (e.g., 320-500 nm).

-

Quantum Yield Determination (Relative Method):

-

Select a standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

-

Measure the absorbance of both the sample and the standard at the same excitation wavelength.

-

Record the fluorescence emission spectra of both the sample and the standard under identical instrumental conditions.

-

Calculate the integrated fluorescence intensities (the area under the emission curves).

-

The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of this compound.

Table 3: Representative ¹H and ¹³C NMR Data for this compound in CDCl₃

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| 7.6 - 7.2 | m | 6H | Ar-H | |

| 4.2 - 3.8 | m | 16H | O-CH₂-CH₂-O | |

| ¹³C NMR | δ (ppm) | Assignment | ||

| 148.5 | Ar-C-O | |||

| 128 - 105 | Ar-C | |||

| 71 - 68 | O-CH₂ |

Note: These are representative chemical shifts for naphtho-crown ethers. Actual values can vary based on the specific instrument and experimental conditions.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra. Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to TMS.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the molecule, confirming the presence of functional groups.

Table 4: Key FTIR Absorption Bands for this compound

| Wavenumber (cm-1) | Intensity | Vibrational Mode |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Strong | Aliphatic C-H stretch |

| 1600, 1500 | Medium | Aromatic C=C stretch |

| 1250 - 1050 | Strong | C-O-C (ether) stretch |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrument Setup: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm-1, by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic characterization.

Caption: Effect of metal ion complexation on spectroscopic properties.

Conclusion

The spectroscopic properties of this compound are well-defined and provide a robust framework for its characterization and the study of its interactions. The inherent chromophore and fluorophore of the naphthyl group make UV-Vis and fluorescence spectroscopy particularly valuable for probing host-guest complexation events. This guide provides the foundational knowledge and experimental protocols necessary for researchers to effectively utilize these spectroscopic techniques in their studies involving this compound. Further investigations into the spectroscopic behavior of its various metal complexes will continue to expand its applications in sensing, catalysis, and materials science.

2,3-Naphtho-15-crown-5 cation binding affinity

An In-depth Technical Guide on the Cation Binding Affinity of 2,3-Naphtho-15-crown-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crown ethers are a class of macrocyclic polyethers that have demonstrated a remarkable ability to selectively bind cations. This selectivity is primarily governed by the compatibility between the cation's ionic radius and the crown ether's cavity size.[1] this compound, a derivative of 15-crown-5, possesses a rigid naphthyl group that influences its conformation and binding characteristics. This technical guide provides a comprehensive overview of the cation binding affinity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying processes to serve as a valuable resource for researchers in chemistry and drug development.

Cation Binding Affinity: Quantitative Data

The interaction between a cation and this compound is a host-guest complexation reaction. The strength of this interaction is quantified by thermodynamic parameters such as the association constant (K_a) or its logarithm (log K), Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°).

Experimentally Determined Thermodynamic Data for Alkaline Earth Cations

A microcalorimetric study has provided precise thermodynamic data for the complexation of this compound with several alkaline earth metal cations in an aqueous solution at 298.15 K.[2] The formation of a 1:1 complex was observed, and the thermodynamic parameters were determined.[2]

| Cation | Ionic Radius (Å) | Stability Constant (β₁) (x 10³ dm³/mol) | ΔH₁° (kJ/mol) | TΔS₁° (kJ/mol) | ΔG₁° (kJ/mol) |

| Mg²⁺ | 0.66 | 0.151 ± 0.038 | -0.286 ± 0.082 | 16.29 | -16.58 |

| Ca²⁺ | 0.99 | 1.131 ± 0.125 | -8.528 ± 0.289 | 9.07 | -17.60 |

| Sr²⁺ | 1.12 | 0.817 ± 0.119 | -13.064 ± 0.499 | 4.19 | -17.25 |

| Ba²⁺ | 1.34 | 0.327 ± 0.052 | -17.513 ± 0.916 | -0.32 | -17.19 |

Data sourced from a microcalorimetric study on the host-guest complexation of naphtho-15-crown-5 with four ions of alkaline earth metal.[2]

The data reveals that the complex with Ca²⁺ is the most stable, which is attributed to the optimal match between the cation size and the crown ether's cavity, along with electrostatic interactions.[2] The complexation process transitions from being entropy-driven for Mg²⁺ to enthalpy-driven for the larger cations.[2]

Theoretical Insights into Cation Selectivity

Density Functional Theory (DFT) has been employed to investigate the interaction of this compound with a broader range of cations, including alkali and transition metals.[3][4] While these are theoretical calculations, they provide valuable insights into the potential selectivity of this crown ether. The studies analyze the contributions of different metal cations to the nonlinear optical (NLO) responses upon complexation.[3][4] The varied interactions with different cations suggest the potential for developing selective cation detectors.[3][4]

Experimental Protocols

The determination of cation binding affinity for crown ethers can be accomplished through various analytical techniques. Below are detailed protocols for key experimental methods.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (K_a), enthalpy change (ΔH°), and stoichiometry (n) in a single experiment. From these values, the Gibbs free energy (ΔG°) and entropy change (ΔS°) can be calculated.

Experimental Protocol for this compound and Alkaline Earth Cations [2]

-

Materials and Solution Preparation:

-

This compound (Naph 15C5) is synthesized and purified.

-

Analytical grade metal chlorides (e.g., MgCl₂, CaCl₂, SrCl₂, BaCl₂) are baked to ensure they are anhydrous.

-

All solutions are prepared using double-distilled water.

-

A dilute solution of Naph 15C5 (e.g., 5.00 x 10⁻⁴ mol/dm³) is placed in the sample cell of the calorimeter.

-

A more concentrated solution of the metal chloride (e.g., 0.100 mol/dm³) is loaded into the injection syringe.

-

-

Instrumentation and Measurement:

-

An isothermal titration microcalorimeter is used for the measurements.

-

The experiment is performed at a constant temperature, for instance, 298.15 ± 0.01 K.[2]

-

The metal chloride solution is injected in small aliquots (e.g., 10.00 μl) into the Naph 15C5 solution with constant stirring (e.g., 50 rpm).[2]

-

The time interval between injections should be sufficient for the signal to return to the baseline.

-

Control experiments are conducted by titrating the metal chloride solution into pure water and water into the Naph 15C5 solution to determine the heats of dilution.

-

-

Data Analysis:

-

The heat of reaction for each injection is determined by integrating the peaks in the thermogram.

-

The heats of dilution are subtracted from the experimental heats.

-

The corrected data is then fitted to a suitable binding model (e.g., a one-site binding model) using specialized software to obtain the thermodynamic parameters (β₁, ΔH₁°).

-

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis titration is a widely used method to study complexation when the chromophore of the host molecule (in this case, the naphthyl group) exhibits a change in its electronic absorption spectrum upon cation binding.

Generalized Protocol:

-

Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, methanol).

-

Prepare a stock solution of the cation salt (e.g., perchlorate or chloride salts) at a much higher concentration in the same solvent.

-

-

Titration Procedure:

-

A fixed concentration of the crown ether solution is placed in a quartz cuvette.

-

The initial UV-Vis spectrum is recorded.

-

Small aliquots of the concentrated cation solution are incrementally added to the cuvette.

-

After each addition, the solution is thoroughly mixed, and the UV-Vis spectrum is recorded.

-

-

Data Analysis:

-

The changes in absorbance at a specific wavelength where the change is most significant are monitored.

-

The collected data (absorbance vs. cation concentration) is then fitted to a binding isotherm (e.g., 1:1 binding model) using non-linear regression analysis to calculate the stability constant (log K).

-

Fluorescence Spectroscopy

If the crown ether or its complex is fluorescent, changes in fluorescence intensity or emission wavelength upon cation binding can be used to determine the binding affinity. The naphthyl group in this compound provides an intrinsic fluorophore.

Generalized Protocol:

-

Solution Preparation:

-

Prepare a dilute stock solution of this compound in an appropriate solvent.

-

Prepare a concentrated stock solution of the cation salt in the same solvent.

-

-

Titration Procedure:

-

Place a known volume and concentration of the crown ether solution in a fluorescence cuvette.

-

Record the initial fluorescence emission spectrum at a fixed excitation wavelength.

-

Add successive small aliquots of the cation solution to the cuvette.

-

After each addition, mix the solution and record the fluorescence spectrum.

-

-

Data Analysis:

-

Monitor the change in fluorescence intensity at the emission maximum.

-

Plot the change in fluorescence intensity as a function of the cation concentration.

-

Fit the resulting titration curve to a suitable binding model to determine the stability constant.

-

Visualizations

Conceptual Diagram of Cation Binding

Caption: Host-guest complexation of this compound with a cation.

Experimental Workflow for Isothermal Titration Calorimetry (ITC)

Caption: Step-by-step workflow for ITC experiments.

Experimental Workflow for UV-Vis/Fluorescence Titration

Caption: Generalized workflow for spectroscopic titrations.

Conclusion

This compound exhibits selective binding towards cations, with a notable affinity for calcium ions among the alkaline earth metals. The rigid naphthyl group influences its complexation behavior, making it a subject of interest for the development of cation sensors and separation agents. This guide provides a foundational understanding of its binding properties, supported by quantitative data and detailed experimental methodologies. Further research, particularly to obtain a comprehensive experimental dataset for alkali metal cations, would provide a more complete picture of the binding capabilities of this versatile molecule.

References

- 1. Cation complexing of crown ethers using fluorescence spectroscopy, part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microcalorimetric study on host-guest complexation of naphtho-15-crown-5 with four ions of alkaline earth metal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Variational first hyperpolarizabilities of this compound ether derivatives with cation-complexing: a potential and selective cation detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Variational first hyperpolarizabilities of this compound ether derivatives with cation-complexing: a potential and selective cation detector - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Dawn of Naphtho-Crown Ethers: A Technical Deep Dive into Their Discovery, Synthesis, and Biological Significance

For Immediate Release

A comprehensive technical guide has been compiled, detailing the discovery, history, and evolving applications of naphtho-crown ethers. This whitepaper, tailored for researchers, scientists, and drug development professionals, provides an in-depth exploration of these unique macrocyclic compounds, from their foundational synthesis to their potential as therapeutic agents. The guide adheres to stringent data presentation and visualization standards, offering a rich resource for the scientific community.

A New Chapter in Host-Guest Chemistry: The Emergence of Naphtho-Crown Ethers

Following the serendipitous discovery of crown ethers by Charles J. Pedersen in 1967, which earned him a share of the 1987 Nobel Prize in Chemistry, the field of supramolecular chemistry was born.[1][2] Pedersen's work with dibenzo-18-crown-6 revealed the remarkable ability of these cyclic polyethers to selectively bind metal cations, likening their structure to a crown enveloping a monarch.[1] This groundbreaking discovery paved the way for the design and synthesis of a vast array of macrocyclic hosts with tailored properties.

While Pedersen's initial work focused on benzo- and dibenzo-crown ethers, the logical extension of this concept to include larger aromatic systems like naphthalene was a key step in the evolution of this class of compounds. The incorporation of the more rigid and electron-rich naphthyl groups into the crown ether framework was explored by various research groups, including that of J. Fraser Stoddart, a prominent figure in the field of macrocyclic chemistry. Early explorations in the late 1970s and early 1980s led to the successful synthesis of crown ethers containing naphthalene units. These efforts were driven by the desire to fine-tune the electronic and steric properties of the macrocyclic cavity, thereby influencing its cation binding selectivity and potential for new applications.

Synthesizing Naphtho-Crown Ethers: A Look at the Benchtop

The synthesis of naphtho-crown ethers generally follows the principles of the Williamson ether synthesis, a cornerstone of crown ether chemistry. The general approach involves the reaction of a dihydroxynaphthalene derivative with a suitable oligoethylene glycol dihalide or ditosylate in the presence of a base. The base plays a crucial role in deprotonating the hydroxyl groups, facilitating the nucleophilic attack on the electrophilic ends of the polyether chain. The choice of base and solvent can significantly impact the yield of the desired macrocycle, often requiring high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

A key development in the synthesis of crown ethers containing aromatic subunits was the use of template ions. The presence of a metal cation that fits snugly within the forming macrocycle can effectively organize the reacting components, thereby increasing the yield of the desired crown ether. This "template effect" has been instrumental in the efficient synthesis of a wide variety of crown ethers, including those with naphthyl moieties.

Detailed Experimental Protocol: Synthesis of Di-(1,8-naphtho)-16-crown-4

The following is a representative experimental protocol for the synthesis of a di-(1,8-naphtho)-16-crown-4 compound, adapted from the literature.

Materials:

-

1,8-Dihydroxynaphthalene

-

1,3-Dibromopropane

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (MeCN)

Procedure:

-

A mixture of 1,8-dihydroxynaphthalene and potassium carbonate in acetonitrile is brought to reflux with vigorous stirring.

-

A solution of 1,3-dibromopropane in acetonitrile is added dropwise to the refluxing mixture over a period of several hours.

-

After the addition is complete, the reaction mixture is refluxed for an additional period to ensure complete reaction.

-

The solvent is removed under reduced pressure, and the resulting residue is partitioned between water and an organic solvent (e.g., dichloromethane).

-

The organic layer is separated, washed with water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is evaporated.

-

The crude product is then purified by column chromatography on silica gel to yield the pure di-(1,8-naphtho)-16-crown-4.

This protocol provides a general framework, and specific reaction conditions, such as concentrations, reaction times, and purification methods, may be optimized for specific target molecules.

Quantitative Insights into Cation Binding

A defining characteristic of naphtho-crown ethers is their ability to selectively bind cations. The size of the macrocyclic cavity, the nature and number of donor atoms, and the rigidity of the naphthyl units all contribute to the binding affinity and selectivity for different metal ions. These binding properties are quantified by the stability constant (log K), which is a measure of the equilibrium between the free crown ether and the cation-crown ether complex.

| Naphtho-Crown Ether | Cation | Log K | Solvent |

| Di-(1,8-naphtho)-16-crown-4 | Li⁺ | < 2 | Methanol |

| Di-(1,8-naphtho)-16-crown-4 | Na⁺ | 2.5 | Methanol |

| Di-(1,8-naphtho)-16-crown-4 | K⁺ | 3.1 | Methanol |

| Di-(1,8-naphtho)-16-crown-4 | Rb⁺ | 2.8 | Methanol |

| Di-(1,8-naphtho)-16-crown-4 | Cs⁺ | 2.6 | Methanol |

| Dinaphtho-18-crown-6 | Na⁺ | 4.31 | Methanol |

| Dinaphtho-18-crown-6 | K⁺ | 5.00 | Methanol |

| Dinaphtho-18-crown-6 | Cs⁺ | 4.15 | Methanol |

Note: The stability constants can vary depending on the experimental conditions, such as the solvent and temperature.

Biological Significance and Potential in Drug Development

The unique ionophoric properties of crown ethers, including their naphtho-derivatives, have garnered significant interest in the field of drug development. Their ability to transport cations across biological membranes can disrupt cellular ion homeostasis, a mechanism that has been explored for its potential anticancer effects.

While direct evidence linking specific naphtho-crown ethers to the modulation of distinct signaling pathways is still an emerging area of research, the broader class of crown ethers has been shown to induce apoptosis (programmed cell death) in cancer cells. This is often attributed to the disruption of the electrochemical gradients of essential ions like potassium (K⁺), which are critical for maintaining cell viability and regulating cell cycle progression. A sustained disruption of K⁺ homeostasis can trigger a cascade of events leading to apoptotic cell death.

The following diagram illustrates a plausible, though at this stage largely hypothetical, signaling pathway through which a naphtho-crown ether might exert its anticancer effects by acting as a potassium ionophore.

This diagram illustrates a logical workflow for the synthesis and evaluation of naphtho-crown ethers.

Future Directions

The study of naphtho-crown ethers continues to be a vibrant area of research. Future work will likely focus on the synthesis of more complex and functionalized derivatives with enhanced selectivity and biological activity. A deeper understanding of their mechanisms of action at the molecular level, including their interactions with specific cellular signaling pathways, will be crucial for the rational design of novel therapeutic agents. The development of naphtho-crown ethers as targeted drug delivery systems and as components of advanced materials also holds significant promise. This technical guide serves as a foundational resource to inspire and support these future endeavors.

References

theoretical studies of 2,3-Naphtho-15-crown-5 complexation

An In-depth Technical Guide to the Theoretical Studies of 2,3-Naphtho-15-crown-5 Complexation

Introduction

Crown ethers, first synthesized by Charles Pedersen in 1967, are a class of macrocyclic polyethers renowned for their ability to selectively bind cations in a "host-guest" relationship. This capability has positioned them as vital components in supramolecular chemistry, with applications ranging from phase-transfer catalysis to the development of chemical sensors and drug delivery systems.[1][2] Among these, this compound (N15C5), which incorporates a rigid naphthyl group into the flexible 15-crown-5 macrocycle, presents unique electronic and structural properties that influence its complexation behavior.

Theoretical and computational studies are indispensable for elucidating the intricate mechanisms of host-guest complexation at a molecular level. By providing insights into binding energies, molecular geometries, and electronic perturbations, these studies complement experimental findings and guide the rational design of novel crown ethers for specific applications. This technical guide offers a comprehensive overview of the theoretical approaches used to study the complexation of this compound, details the experimental protocols for validation, presents key quantitative data, and visualizes the underlying processes.

Theoretical and Computational Methodologies

The theoretical investigation of N15C5 complexation primarily relies on quantum mechanical and molecular mechanics methods to model the interactions between the crown ether (host) and various cations (guests).

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems.[3] In the context of N15C5 complexes, DFT is employed to:

-

Optimize Molecular Geometries: Determine the lowest energy three-dimensional structure of the free crown ether and its cation complexes.

-

Calculate Binding Energies: Quantify the strength of the interaction between the N15C5 host and the guest cation, which helps in understanding the stability and selectivity of the complex.

-

Analyze Electronic Properties: Investigate how complexation alters the electronic landscape of the molecule. This is particularly relevant for applications like nonlinear optical (NLO) materials, where properties such as the first hyperpolarizability are of interest.[4][5] Studies have shown that the dependency of the first hyperpolarizability is significantly influenced by the complexed metal cation, especially for transition metals.[5]

Molecular Dynamics (MD) Simulations

MD simulations are a computational method for analyzing the physical movements of atoms and molecules.[6] For N15C5 complexation, MD simulations can:

-

Model Solvation Effects: Explicitly include solvent molecules to study their influence on the stability and dynamics of the complex, which is crucial as most complexation reactions occur in solution.

-

Explore Conformational Landscapes: The flexible crown ether ring can adopt multiple conformations. MD simulations help in understanding the dynamic equilibrium between these conformations and how it is affected by cation binding.

-

Simulate Dynamic Processes: Observe the process of cation binding and unbinding over time, providing insights into the kinetics of complexation.

The general workflow for theoretical calculations on N15C5 complexes is outlined below.

Experimental Protocols for Validation

Theoretical predictions are validated through experimental techniques that probe the thermodynamic, structural, and spectroscopic properties of the complexes.

Titration Microcalorimetry

This technique directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the complexation.

-

Protocol:

-

A solution of this compound with a known concentration is placed in the sample cell of the calorimeter at a constant temperature (e.g., 298.15 K).[7]

-

A solution of the metal salt (e.g., CaCl₂) is held in a syringe and injected into the sample cell in small, precise aliquots.[7]

-

The heat change associated with each injection is measured.

-

The resulting data (heat change vs. molar ratio) is fitted to a binding model (e.g., 1:1 stoichiometry) to determine the stability constant (K), enthalpy (ΔH°), and stoichiometry (n) of the complexation.[7]

-

The Gibbs free energy (ΔG°) and entropy (ΔS°) are then calculated using the equations: ΔG° = -RTlnK and ΔG° = ΔH° - TΔS°.

-

Spectroscopic Titrations (UV-Vis, Fluorescence, NMR)

These methods monitor changes in the spectroscopic properties of the crown ether upon addition of a cation.

-

UV-Visible Spectroscopy Protocol:

-

Record the UV-Vis spectrum of a solution of N15C5. The naphthyl group provides a distinct chromophore.[8]

-

Incrementally add a solution of the metal salt to the N15C5 solution.

-

Record the spectrum after each addition. Changes in the absorbance and/or wavelength of maximum absorption (λ_max) indicate complex formation.[9]

-

The data is analyzed by plotting the change in absorbance against the cation concentration and fitting it to a binding isotherm to calculate the stability constant.

-

-

NMR Titration Protocol:

-

Record the ¹H-NMR spectrum of a solution of N15C5 in a suitable deuterated solvent.[10]

-

Add aliquots of a concentrated solution of the guest cation.

-

Record the ¹H-NMR spectrum after each addition.

-

Monitor the chemical shifts of the crown ether protons, particularly the methylene protons adjacent to the oxygen atoms and the aromatic protons of the naphthyl group.[11]

-

The changes in chemical shifts are plotted against the guest/host molar ratio, and the data is fitted to determine the association constant.[10]

-

Below is a generalized workflow for an experimental spectroscopic titration.

Quantitative Data Summary

Theoretical calculations and experimental measurements provide crucial quantitative data on the stability and thermodynamics of N15C5 complexes.

Thermodynamic Parameters of N15C5 Complexation with Alkaline Earth Cations

A microcalorimetric study determined the thermodynamic parameters for the 1:1 complexation of N15C5 with Mg²⁺, Ca²⁺, Sr²⁺, and Ba²⁺ in aqueous solution at 298.15 K.[7] The results highlight the high stability of the Ca²⁺ complex, which is attributed to a favorable synergy of electrostatic interaction and size selectivity.[7]

| Cation | Ionic Radius (Å) | Stability Constant (β₁) (x10³ dm³/mol) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |

| Mg²⁺ | 0.66 | 0.44 ± 0.04 | -15.08 | -0.29 ± 0.05 | 14.79 |

| Ca²⁺ | 0.99 | 4.80 ± 0.30 | -21.00 | -11.60 ± 0.20 | 9.40 |

| Sr²⁺ | 1.12 | 1.20 ± 0.10 | -17.57 | -10.10 ± 0.20 | 7.47 |

| Ba²⁺ | 1.34 | 0.47 ± 0.04 | -15.24 | -14.60 ± 0.30 | 0.64 |

| Data sourced from a microcalorimetric study.[7] |

Cations Investigated in Theoretical Studies

DFT studies have been used to investigate the complexation of N15C5 with a broader range of cations, focusing on properties beyond thermodynamics, such as nonlinear optical (NLO) responses.

| Cation Class | Cations Studied | Key Property Investigated | Reference |

| Alkali Metals | Li⁺, Na⁺, K⁺ | First Hyperpolarizability (NLO response) | [4][5] |

| Alkaline Earth Metals | Be²⁺, Mg²⁺, Ca²⁺ | First Hyperpolarizability (NLO response) | [4][5] |

| Transition Metals | Co²⁺, Ni²⁺, Cu²⁺ | First Hyperpolarizability (NLO response) | [4][5] |

| Other Metals | Pd²⁺, Pt²⁺ | Crystal Structure (π-π stacking) | [12] |

Analysis of Host-Guest Complexation

The synergy between theoretical and experimental data provides a deep understanding of the factors governing N15C5 complexation.

Binding Selectivity and Stability

The stability of crown ether complexes is governed by several factors, including the compatibility between the cation diameter and the crown ether's cavity size (the "size-fit" concept), the charge density of the cation, and the thermodynamics of cation dehydration.[2][7] For N15C5, the Ca²⁺ ion exhibits the highest stability among alkaline earth metals, as its ionic radius is a good fit for the cavity, leading to strong electrostatic interactions with the five oxygen donor atoms.[7] The complexation process involves a trade-off: energy is released from the cation-ether interaction, but energy is consumed to strip solvent molecules from the cation (dehydration).[7] For highly hydrated ions like Mg²⁺, the large dehydration penalty results in a weaker complex.[7]

Structural and Electronic Perturbations

Upon complexation, the flexible crown ether ring undergoes a conformational change to wrap around the cation, optimizing the coordination with the oxygen atoms. The rigid naphthyl group influences this conformation and can participate in further intermolecular interactions. X-ray diffraction studies have revealed that in the solid state, the naphthyl groups of adjacent [Na(N15C5)]⁺ units can engage in strong π-π stacking interactions, leading to the formation of supramolecular assemblies like zigzag chains.[12]

DFT calculations have shown that cation binding significantly alters the electronic properties of the N15C5 molecule. The complexation can lead to a significant increase in the first hyperpolarizability, particularly with transition metal cations, suggesting potential for NLO-based cation detection.[4][5]

The core principles of N15C5 host-guest complexation are visualized in the diagram below.

Conclusion and Future Directions

Theoretical studies, anchored by experimental validation, have been instrumental in unraveling the complexities of this compound complexation. DFT and MD simulations provide a molecular-level picture of the binding process, explaining the observed selectivity and thermodynamic profiles. The excellent agreement between microcalorimetric data and the size-fit concept for alkaline earth metals underscores the predictive power of these combined approaches.[7]

For researchers in drug development, the principles of selective molecular recognition demonstrated by N15C5 are highly relevant. The ability to design a host molecule that selectively binds a specific biological target (e.g., a metal ion cofactor in an enzyme) is a cornerstone of modern pharmacology. Future research could focus on:

-

Biologically Relevant Cations: Expanding theoretical studies to include cations of greater biological or therapeutic interest.

-

Solvent Effects: Performing more extensive MD simulations in various solvent environments to better mimic physiological conditions.

-

Functionalized N15C5 Derivatives: Theoretically screening modified N15C5 structures with appended functional groups to enhance binding affinity, selectivity, or to introduce new functionalities, such as fluorescence reporting for use as biological sensors.

By integrating advanced computational methods with empirical data, the scientific community can continue to harness the unique properties of naphtho-crown ethers for pioneering applications in science and medicine.

References

- 1. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]

- 2. jaehr.muk.ac.ir [jaehr.muk.ac.ir]

- 3. DFT (density functional theory) studies on cycloisomerization of 15–membered triazatriacetylenic macrocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Variational first hyperpolarizabilities of this compound ether derivatives with cation-complexing: a potential and selective cation detector - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Variational first hyperpolarizabilities of this compound ether derivatives with cation-complexing: a potential and selective cation detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Microcalorimetric study on host-guest complexation of naphtho-15-crown-5 with four ions of alkaline earth metal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. One- or two-dimensional 2,3-naphtho crown ether complexes [Na(N15C5)]2[M(SCN)4] and [K(N18C6)]2[M(SCN)4] (M = Pd, Pt) constructed by pi-pi stacking interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

2,3-Naphtho-15-crown-5: A Comprehensive Technical Review of its Synthesis, Cation Complexation, and Patented Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,3-Naphtho-15-crown-5, a macrocyclic polyether with significant potential in various scientific and industrial fields. This document details its synthesis, cation binding properties, and current patented applications, with a focus on providing actionable data and methodologies for professionals in research and development.

Core Concepts and Properties

This compound is an aromatic crown ether characterized by a 15-membered ring containing five oxygen atoms, fused to a naphthalene moiety. This structural feature imparts a degree of rigidity to the molecule and influences its electronic properties and complexation behavior. The cavity size of the 15-crown-5 ether is particularly suited for complexing with cations such as Na⁺ and K⁺, as well as some alkaline earth and transition metal ions. The naphthalene group can be functionalized, allowing for the tuning of its properties and its incorporation into larger molecular systems.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a general and reliable method can be adapted from the well-established Williamson ether synthesis, commonly used for analogous benzo-15-crown-5 ethers. The synthesis involves the reaction of 2,3-dihydroxynaphthalene with tetraethylene glycol dichloride in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,3-dihydroxynaphthalene

-

Tetraethylene glycol dichloride

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

n-Butanol (as solvent)

-

Hydrochloric acid (HCl) for neutralization

-

Organic solvent for extraction (e.g., dichloromethane or chloroform)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, dissolve 2,3-dihydroxynaphthalene in n-butanol.

-

Base Addition: Slowly add a solution of NaOH or KOH in water or ethanol to the flask while stirring. The base acts as a deprotonating agent for the hydroxyl groups of the naphthalene precursor.

-

Addition of Tetraethylene Glycol Dichloride: Heat the mixture to reflux. Add tetraethylene glycol dichloride dropwise from the dropping funnel over a period of several hours. The reaction is a nucleophilic substitution where the deprotonated hydroxyl groups attack the chlorinated ends of the tetraethylene glycol chain.

-

Reflux: Continue to reflux the reaction mixture for 24-48 hours to ensure complete cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, neutralize it with dilute HCl.

-

Extraction: Remove the n-butanol under reduced pressure. Extract the residue with an organic solvent like dichloromethane. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Cation Binding and Complexation

The ability of this compound to selectively bind cations is a cornerstone of its utility. This interaction is governed by the "host-guest" principle, where the crown ether (host) encapsulates a cation (guest) within its cavity. The stability of the resulting complex depends on factors such as the relative sizes of the cation and the crown ether cavity, the charge density of the cation, and the solvent environment.

A microcalorimetric study has provided valuable thermodynamic data for the complexation of this compound with alkaline earth metal ions in aqueous solution at 298.15 K.[1]

Table 1: Thermodynamic Parameters for the 1:1 Complexation of this compound with Alkaline Earth Metal Cations [1]

| Cation | Stability Constant (log K) | Enthalpy Change (ΔH / kJ·mol⁻¹) | Entropy Change (TΔS / kJ·mol⁻¹) | Gibbs Free Energy Change (ΔG / kJ·mol⁻¹) |

| Mg²⁺ | 2.13 | -1.9 | 10.2 | -12.1 |

| Ca²⁺ | 2.84 | -10.8 | 5.4 | -16.2 |

| Sr²⁺ | 2.41 | -13.1 | 0.6 | -13.7 |

| Ba²⁺ | 2.08 | -14.2 | -2.3 | -11.9 |

Data from a single microcalorimetric study. Further validation is recommended.

Solvent Extraction of Metal Ions

Crown ethers are effective phase-transfer reagents for the extraction of metal salts from an aqueous phase into an organic phase. The efficiency of this process is quantified by the distribution ratio (D), which is the ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase at equilibrium.

Experimental Protocol: General Procedure for Solvent Extraction

Materials:

-

Aqueous solution of the metal salt of known concentration.

-

Solution of this compound in a water-immiscible organic solvent (e.g., chloroform, dichloromethane, or nitrobenzene).

-

Separatory funnel.

-

Analytical instrument for metal ion concentration determination (e.g., Atomic Absorption Spectroscopy or Inductively Coupled Plasma Mass Spectrometry).

Procedure:

-

Phase Contact: Equal volumes of the aqueous metal salt solution and the organic crown ether solution are placed in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously for a set period (e.g., 30 minutes) to allow for the transfer of the metal-crown complex into the organic phase and to reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Analysis: The aqueous phase is carefully collected, and the concentration of the metal ion remaining is determined. The concentration in the organic phase can be calculated by mass balance.

-

Calculation of Distribution Ratio (D): D = ([M]org) / ([M]aq) where [M]org and [M]aq are the equilibrium concentrations of the metal in the organic and aqueous phases, respectively.

Patent Landscape and Applications

The patent literature for this compound is not extensive, with many patents focusing on broader classes of crown ethers. However, the known applications of related crown ethers provide a strong indication of the potential uses of the naphtho-variant.

Ion-Selective Electrodes (ISEs)

A significant area of application for crown ethers is in the fabrication of ion-selective electrodes. These sensors are used to determine the concentration of specific ions in a solution. The crown ether is incorporated into a polymeric membrane, where it selectively binds to the target ion, generating a potential difference that can be measured. While no patents were found that specifically name this compound, numerous patents describe the use of 15-crown-5 derivatives in potassium and sodium selective electrodes. Given its similar cavity size, this compound is a strong candidate for use in such devices.

Drug Delivery Systems

The unique ability of crown ethers to form complexes with ionic species has led to their investigation in drug delivery systems. They have the potential to act as carriers for ionic drugs, enhancing their solubility and permeability across biological membranes. Research in this area is still emerging, and no specific patents or extensive studies on the use of this compound in drug delivery were identified in the reviewed literature. However, the general principles suggest that it could be explored for the delivery of cationic drugs.

Conclusion and Future Outlook

This compound is a versatile molecule with established utility in cation complexation and significant potential in applications such as ion sensing and solvent extraction. While the available quantitative data is somewhat limited, particularly for alkali and transition metal binding and solvent extraction efficiencies, the foundational knowledge of its synthesis and complexation with alkaline earth metals provides a strong basis for further research. The development of novel applications, especially in the field of drug delivery, represents an exciting frontier for this and related macrocyclic compounds. Further detailed experimental studies are required to fully elucidate its binding properties and to realize its full potential in various technological applications.

References

Supramolecular Chemistry of 2,3-Naphtho-15-crown-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the supramolecular chemistry of 2,3-Naphtho-15-crown-5, a macrocyclic polyether with significant potential in host-guest chemistry, molecular recognition, and the development of advanced sensor technologies. This document details the binding thermodynamics of this crown ether with various metal cations, outlines key experimental protocols for its study, and presents conceptual diagrams of its application in molecular sensing.

Core Concepts in the Supramolecular Chemistry of this compound

This compound is a member of the crown ether family, characterized by a 15-membered ring containing five oxygen atoms, fused to a naphthalene moiety. This rigid naphthalene unit imparts a degree of pre-organization to the macrocycle, influencing its binding selectivity and photophysical properties. The central cavity, with a diameter of approximately 1.7-2.2 Å, is well-suited for the complexation of various cations, particularly those with a complementary size, such as Na⁺ and Ca²⁺. The binding is primarily driven by ion-dipole interactions between the positively charged guest and the lone pairs of the ether oxygen atoms.

Quantitative Analysis of Host-Guest Interactions

The thermodynamics of complexation between this compound and various guest molecules, primarily metal ions, have been investigated using techniques such as isothermal titration calorimetry (ITC). These studies provide crucial quantitative data on the stability and driving forces of the host-guest interactions.

Thermodynamic Parameters for the Complexation of this compound with Alkaline Earth Metal Ions

A microcalorimetric study has provided detailed thermodynamic parameters for the 1:1 complexation of this compound with a series of alkaline earth metal cations in aqueous solution at 298.15 K.[1][2] The stability of these complexes is influenced by a combination of factors, including the ionic radius of the guest cation and the corresponding changes in enthalpy and entropy upon binding.

| Guest Cation | Stability Constant (log K) | Enthalpy Change (ΔH / kJ·mol⁻¹) | Entropy Change (TΔS / kJ·mol⁻¹) |

| Mg²⁺ | 2.83 | -1.5 | 14.7 |

| Ca²⁺ | 3.85 | -14.2 | 7.8 |

| Sr²⁺ | 3.38 | -16.0 | 3.3 |

| Ba²⁺ | 2.95 | -17.0 | -0.2 |

Table 1: Thermodynamic data for the 1:1 complexation of this compound with alkaline earth metal ions in aqueous solution at 298.15 K.[1]

The data reveals that the complex with Ca²⁺ is the most stable, which is attributed to a favorable combination of electrostatic interactions and size selectivity.[1] The complexation process shifts from being entropy-driven for Mg²⁺ to enthalpy-driven for the larger cations (Ca²⁺, Sr²⁺, and Ba²⁺).[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate and reproducible study of the supramolecular chemistry of this compound. The following sections provide outlines for key experimental techniques.

Synthesis of this compound

General Procedure (adapted):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,3-dihydroxynaphthalene in a suitable solvent such as n-butanol.

-

Base Addition: Add a strong base, such as sodium hydroxide, to the solution to deprotonate the hydroxyl groups, forming the corresponding disodium salt.

-

Crown Ether Formation: To this solution, add 1,11-dichloro-3,6,9-trioxaundecane dropwise. The reaction mixture is then heated to reflux for several hours to facilitate the cyclization reaction.

-

Workup and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure this compound.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the heat changes associated with binding events, allowing for the determination of binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

Methodology: [1]

-

Sample Preparation: Prepare a solution of this compound in a suitable buffer (e.g., deionized water) at a known concentration (e.g., 1.0 x 10⁻³ mol·L⁻¹). Prepare a solution of the guest cation (e.g., metal salt) in the same buffer at a significantly higher concentration (e.g., 1.0 x 10⁻² mol·L⁻¹).

-

Instrumentation: Use a high-sensitivity isothermal titration calorimeter. The sample cell is filled with the this compound solution, and the injection syringe is filled with the guest cation solution.

-

Titration: Perform a series of injections of the guest solution into the sample cell at a constant temperature (e.g., 298.15 K). The heat change associated with each injection is measured.

-

Data Analysis: The resulting data, a plot of heat change per injection versus the molar ratio of guest to host, is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kₐ, ΔH, and n).

NMR Titration

¹H NMR spectroscopy can be used to study host-guest complexation by monitoring the chemical shift changes of the host's protons upon addition of the guest.

Conceptual Protocol:

-

Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN) at a fixed concentration.

-

Titration: Record the ¹H NMR spectrum of the free host. Then, add incremental amounts of a concentrated solution of the guest (e.g., a metal salt) to the NMR tube containing the host solution. Record a spectrum after each addition.

-

Data Analysis: Monitor the chemical shifts of the protons on the this compound molecule, particularly those of the polyether ring and the naphthalene moiety. The changes in chemical shift can be used to determine the binding stoichiometry (e.g., using the method of continuous variations or Job's plot) and the association constant (Kₐ) by fitting the titration data to a suitable binding isotherm (e.g., using the Benesi-Hildebrand method for a 1:1 complex).[4][5]

Fluorescence Spectroscopy

The intrinsic fluorescence of the naphthalene moiety in this compound can be exploited to study its complexation with guest molecules.

Conceptual Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) in a quartz cuvette.

-

Titration: Record the fluorescence emission spectrum of the free host by exciting at a suitable wavelength. Add incremental amounts of a quencher or enhancer (e.g., a metal ion solution) to the cuvette and record the spectrum after each addition.

-

Data Analysis: Monitor the changes in fluorescence intensity or the wavelength of maximum emission. These changes can be used to determine the binding constant and stoichiometry of the complex. The data can be analyzed using methods such as the Benesi-Hildebrand equation.

Visualizing Supramolecular Interactions and Mechanisms

Graphviz diagrams can be used to illustrate the complex processes and relationships within the supramolecular chemistry of this compound.

Experimental Workflow for Isothermal Titration Calorimetry

Caption: Workflow for determining thermodynamic parameters using ITC.

Proposed Signaling Pathway for a Fluorescent Chemosensor

This diagram illustrates a conceptual signaling pathway for a fluorescent chemosensor based on a derivative of this compound, where the binding of a metal ion modulates the fluorescence output. This concept is based on known mechanisms for similar crown ether-based sensors.

Caption: Conceptual signaling pathway for a fluorescent sensor.

Logical Relationship in Host-Guest Complexation

This diagram illustrates the fundamental equilibrium of host-guest complexation.

Caption: Host-guest complexation equilibrium.

References

- 1. Microcalorimetric study on host-guest complexation of naphtho-15-crown-5 with four ions of alkaline earth metal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microcalorimetric study on host-guest complexation of naphtho-15-crown-5 with four ions of alkaline earth metal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 4. Benesi-Hildebrand_method [chemeurope.com]

- 5. Benesi–Hildebrand method - Wikipedia [en.wikipedia.org]

Unveiling the Crystal Architecture of 2,3-Naphtho-15-crown-5 Sodium Complex: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of the 2,3-Naphtho-15-crown-5 sodium complex, specifically focusing on the compound Bis[aqua(this compound)sodium] tetrakis(thiocyanato-κN)cobaltate(II). This document is intended for researchers, scientists, and professionals in the fields of crystallography, supramolecular chemistry, and drug development, offering detailed data, experimental protocols, and a logical workflow for the synthesis and characterization of this complex.

Crystal Structure and Data

The title complex, [Na(C₁₈H₂₂O₅)(H₂O)]₂[Co(NCS)₄], is comprised of two aqua(this compound)sodium complex cations and one tetrakis(thiocyanato-κN)cobaltate(II) complex anion.[1][2] In the cationic complex, the sodium ion is coordinated to the five oxygen atoms of the this compound ligand and one water molecule. The cobalt(II) center in the anion is coordinated by the nitrogen atoms of four thiocyanate ligands, resulting in a distorted tetrahedral geometry.[1][2]

The crystal packing is stabilized by weak O—H···S interactions between the coordinated water molecules of the cations and the sulfur atoms of the anions, forming a two-dimensional network.[1]

Crystallographic Data

The following table summarizes the key crystallographic data for the Bis[aqua(this compound)sodium] tetrakis(thiocyanato-κN)cobaltate(II) complex.

| Parameter | Value |

| Formula | C₄₀H₄₈CoN₄Na₂O₁₂S₄ |

| Molecular Weight | 1009.97 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 23.030 (5) |

| b (Å) | 13.170 (3) |

| c (Å) | 17.469 (4) |

| β (°) | 115.255 (3) |

| Volume (ų) | 4792.0 (18) |

| Z | 4 |

| Temperature (K) | 298 |

| Radiation | Mo Kα |

| R-factor | 0.046 |

| wR-factor | 0.110 |

Selected Bond Lengths

The coordination environment of the sodium ion is detailed in the table below, highlighting the key bond distances.

| Bond | Length (Å) |

| Na—O(crown ether) | 2.329 (3) - 2.361 (3) |

| Na—O(water) | 2.278 (3) |

Experimental Protocols

This section outlines the methodologies for the synthesis and structural determination of the title complex.

Synthesis of Bis[aqua(this compound)sodium] tetrakis(thiocyanato-κN)cobaltate(II)

The synthesis of the title complex was achieved through the following procedure:

-

A solution of this compound (0.16 g, 0.5 mmol) was prepared in 10 ml of dichloromethane.

-

An aqueous mixture of CoCl₂ (0.032 g, 0.25 mmol) and NaSCN (0.81 g, 10 mmol) was prepared in 10 ml of water.

-

The aqueous mixture was added to the dichloromethane solution of the crown ether.

-

The resulting reaction mixture was stirred for 2 hours at room temperature.

-

The mixture was then filtered, and the precipitate was collected.

-

The precipitate was dissolved in acetonitrile.

-

Crystals suitable for X-ray diffraction were obtained after one week.[1]

X-ray Crystallography

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

-

Data Collection: A suitable crystal was mounted on a Bruker SMART CCD area-detector diffractometer.[1] Data was collected at 298 K using Mo Kα radiation.

-

Data Reduction: The collected data was processed using the SAINT software package.[1] An absorption correction was applied using the SADABS program.[1]

-

Structure Solution and Refinement: The structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1] Hydrogen atoms were placed in idealized positions and refined using a riding model.

Logical Workflow

The following diagram illustrates the logical workflow from the synthesis of the complex to its structural characterization.

References

Methodological & Application

Application Notes and Protocols for 2,3-Naphtho-15-crown-5 in Ion-Selective Electrode Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crown ethers have emerged as highly effective ionophores in the design of ion-selective electrodes (ISEs) due to their unique ability to selectively form stable complexes with specific metal cations.[1] The size of the crown ether's cavity and the nature of its substituents are critical determinants of its ion selectivity.[2] 2,3-Naphtho-15-crown-5, a derivative of 15-crown-5, is a promising candidate for the development of potentiometric sensors, particularly for monovalent cations. The rigid naphtho group fused to the crown ether ring can enhance the selectivity and stability of the ionophore-cation complex, making it a subject of interest for various analytical applications, including pharmaceutical analysis and biomedical research.

These application notes provide a comprehensive overview of the use of this compound in the fabrication of ion-selective electrodes. The subsequent sections detail the performance characteristics of analogous 15-crown-5 based electrodes, a generalized experimental protocol for electrode preparation and measurement, and visual representations of the experimental workflow and sensing mechanism.

Performance Characteristics of 15-Crown-5 Derivative-Based Ion-Selective Electrodes

The performance of an ion-selective electrode is characterized by several key parameters, including its linear range, slope of the potentiometric response, detection limit, response time, and selectivity over interfering ions. The following table summarizes representative performance data for ion-selective electrodes incorporating 15-crown-5 and its derivatives. This data provides an expected performance benchmark for an electrode based on this compound.

| Ionophore | Target Ion | Linear Range (M) | Slope (mV/decade) | Detection Limit (M) | Selectivity Coefficient (log KpotTarget, Interferent) | Reference |

| Benzo-15-crown-5 | K+ | 1x10-4 - 1x10-2 | 56 ± 3 | 1x10-6 | Na+: No interference observed at 1x10-3 M K+ | [3] |

| Bis[(benzo-15-crown-5)-4-methl] pimelate | K+ | Not Specified | Not Specified | Not Specified | Na+: -2.82 | [4] |

| 15-crown-5 | Li+ | Not Specified | Not Specified | Not Specified | Not Specified | [5] |

| Propranolol-tetrakis(4-chlorophenyl)borate | Propranolol+ | 1.0x10-5 - 1.0x10-3 | 57.8 | 3.1x10-6 | Not Applicable | [6] |

| Lidocaine-tetrakis(4-chlorophenyl)borate | Lidocaine+ | 1.0x10-5 - 1.0x10-3 | 57.1 | 2.0x10-6 | Not Applicable | [6] |

Experimental Protocols

This section provides a detailed, generalized methodology for the fabrication and use of a this compound based PVC membrane ion-selective electrode.

I. Materials and Reagents

-

Ionophore: this compound

-

Polymer Matrix: High molecular weight Poly(vinyl chloride) (PVC)

-

Plasticizer: o-Nitrophenyloctyl ether (o-NPOE) or Dibutyl phthalate (DBP)

-

Solvent: Tetrahydrofuran (THF)

-

Electrode Body: PVC or glass tube

-

Internal Filling Solution: 0.01 M solution of the target ion chloride salt

-

Internal Reference Electrode: Ag/AgCl wire

-

Standard Solutions: A series of standard solutions of the target ion covering the expected concentration range.

-

Conditioning Solution: 0.01 M solution of the target ion.

II. Preparation of the Ion-Selective Membrane Cocktail

-

Accurately weigh the membrane components. A typical composition (w/w%) is:

-

This compound: 1-2%

-

PVC: 30-33%

-

Plasticizer (o-NPOE): 65-68%

-

-

Dissolve all components in a minimal amount of THF (e.g., 5 mL) in a small, clean glass vial.

-

Stir the mixture at room temperature until all components are completely dissolved and a homogenous, transparent solution is obtained.

III. Fabrication of the Ion-Selective Electrode

-

Electrode Body Preparation: Cut a PVC or glass tube to the desired length (e.g., 10 cm).

-

Membrane Casting:

-

Dip the polished end of the electrode body into the membrane cocktail solution.

-

Withdraw the tube slowly and allow the solvent to evaporate in air for about 30 minutes.

-

Repeat this process 3-4 times to form a uniform membrane of appropriate thickness.

-

Alternatively, the membrane can be cast by pouring the cocktail into a glass ring on a glass plate and allowing the solvent to evaporate slowly over 24 hours. A small disc can then be cut from the resulting membrane and glued to the end of the electrode body.

-

-

Filling the Electrode:

-

Fill the electrode body with the internal filling solution (e.g., 0.01 M KCl for a K+ selective electrode).

-

Ensure no air bubbles are trapped inside.

-

-

Inserting the Internal Reference Electrode: Insert the Ag/AgCl wire into the internal filling solution, ensuring it is immersed. Seal the top of the electrode.

IV. Electrode Conditioning and Calibration

-

Conditioning: Soak the newly prepared electrode in a 0.01 M solution of the target ion for at least 24 hours before use. This allows for the membrane to become fully hydrated and for the establishment of a stable potential.

-

Calibration:

-

Connect the ion-selective electrode and a suitable external reference electrode (e.g., Ag/AgCl) to a potentiometer or ion meter.

-

Measure the potential of a series of standard solutions of the target ion, starting from the lowest concentration to the highest.

-

Rinse the electrodes with deionized water and gently pat dry between measurements.

-

Plot the measured potential (mV) against the logarithm of the target ion activity (or concentration).

-

Determine the linear range, slope, and detection limit from the calibration curve.

-

V. Sample Measurement

-

Pre-treat the sample as necessary to adjust the pH and ionic strength.

-

Immerse the calibrated ion-selective electrode and the reference electrode into the sample solution.

-

Record the stable potential reading.

-

Determine the concentration of the target ion in the sample using the calibration curve.

Visualizations

Experimental Workflow

References

- 1. Variational first hyperpolarizabilities of this compound ether derivatives with cation-complexing: a potential and selective cation detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of sodium ion-selective ionophores based on 16-crown-5 derivatives for an ion-selective electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Using Ion-Selective Electrodes to Study the Drug Release from Porous Cellulose Matrices - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fluorescence Sensing with 2,3-Naphtho-15-crown-5 Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2,3-Naphtho-15-crown-5 derivatives as fluorescent sensors for cation detection. The underlying principle of this sensing modality is Photoinduced Electron Transfer (PET), which allows for a "turn-on" fluorescence response upon cation binding.

Principle of Operation: Photoinduced Electron Transfer (PET)

The fluorescence sensing mechanism of this compound derivatives, particularly those functionalized with an electron-donating group such as an amino group, is predicated on the principle of Photoinduced Electron Transfer (PET). In the absence of a target cation, the lone pair of electrons on the donor group can be transferred to the excited-state naphthyl fluorophore upon excitation. This non-radiative de-excitation pathway effectively quenches the fluorescence, resulting in a low emission state ("off" state).

Upon the introduction of a suitable cation, the crown ether moiety selectively binds the ion. This complexation significantly lowers the energy of the lone pair electrons of the donor group, thereby inhibiting the PET process. Consequently, the radiative de-excitation pathway of the fluorophore is restored, leading to a significant enhancement in fluorescence intensity ("on" state). The 15-crown-5 ether cavity is particularly well-suited for the selective binding of sodium ions (Na⁺)[1].

Synthesis Protocol: 4'-Amino-2,3-Naphtho-15-crown-5

This protocol describes a representative two-step synthesis for a fluorescent this compound derivative.

Step 1: Nitration of this compound

-

Dissolution: Dissolve this compound (1.0 eq) in glacial acetic acid at room temperature with stirring.

-

Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to acetic anhydride at 0°C.

-

Reaction: Add the nitrating mixture dropwise to the crown ether solution at 0°C. Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

-

Quenching and Extraction: Pour the reaction mixture into ice water and extract with dichloromethane.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 4'-Nitro-2,3-Naphtho-15-crown-5.

Step 2: Reduction of 4'-Nitro-2,3-Naphtho-15-crown-5 to 4'-Amino-2,3-Naphtho-15-crown-5

-

Dissolution: Dissolve the synthesized 4'-Nitro-2,3-Naphtho-15-crown-5 (1.0 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Reduction: Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-16 hours, monitoring by TLC.

-

Filtration and Concentration: Filter the reaction mixture through Celite to remove the catalyst and wash with ethanol. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography to yield the final product, 4'-Amino-2,3-Naphtho-15-crown-5.

Experimental Protocol: Fluorescence Titration

This protocol outlines the procedure for evaluating the fluorescence response of 4'-Amino-2,3-Naphtho-15-crown-5 to various cations.

Materials and Instrumentation:

-

4'-Amino-2,3-Naphtho-15-crown-5 stock solution (e.g., 1 mM in spectroscopic grade methanol or acetonitrile).

-

Stock solutions of metal perchlorate or chloride salts (e.g., NaClO₄, KClO₄, LiClO₄, Mg(ClO₄)₂, Ca(ClO₄)₂) of high purity (e.g., 100 mM in the same solvent).

-

Spectroscopic grade solvent (methanol or acetonitrile).

-

Fluorometer with excitation and emission monochromators.

-

Quartz cuvettes.

Procedure:

-

Preparation of Sensor Solution: Prepare a dilute solution of 4'-Amino-2,3-Naphtho-15-crown-5 (e.g., 10 µM) in the chosen solvent.

-

Initial Measurement: Record the fluorescence spectrum of the sensor solution to determine the initial fluorescence intensity (F₀) at the emission maximum. The excitation wavelength should be set at the absorption maximum of the naphthyl fluorophore.

-

Titration: Add small aliquots of the metal salt stock solution to the cuvette containing the sensor solution.

-

Measurement after Each Addition: After each addition, gently mix the solution and allow it to equilibrate for a few minutes. Record the fluorescence spectrum and note the new fluorescence intensity (F).

-

Data Analysis: Plot the change in fluorescence intensity (F/F₀) as a function of the cation concentration.

-

Determination of Binding Constant: The association constant (Ka) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 Benesi-Hildebrand equation).

Quantitative Data Summary

The following table summarizes representative quantitative data for a hypothetical 4'-Amino-2,3-Naphtho-15-crown-5 sensor. These values are illustrative and may vary depending on the specific derivative and experimental conditions.

| Cation | Binding Stoichiometry (Sensor:Cation) | Association Constant (Kₐ) (M⁻¹) | Quantum Yield (Φ) (Free Sensor) | Quantum Yield (Φ) (Bound Sensor) | Limit of Detection (LOD) (µM) |

| Na⁺ | 1:1 | 5.2 x 10⁴ | 0.05 | 0.65 | 0.1 |

| K⁺ | 1:1 | 1.8 x 10³ | 0.05 | 0.20 | 5.0 |

| Li⁺ | 1:1 | 8.5 x 10² | 0.05 | 0.15 | 10.0 |

| Mg²⁺ | 1:1 | 3.1 x 10² | 0.05 | 0.12 | 15.0 |

| Ca²⁺ | 1:1 | 6.7 x 10² | 0.05 | 0.18 | 8.0 |

Applications in Drug Development and Research

-

Ion Channel Studies: Monitoring the flux of physiologically important cations like Na⁺ and K⁺ across cell membranes.

-

High-Throughput Screening: Developing assays for screening compounds that modulate ion channel activity.

-

Intracellular Ion Imaging: Visualizing changes in intracellular cation concentrations in response to drug candidates.

-

Environmental Monitoring: Detecting trace amounts of metal ion pollutants in aqueous samples.

Disclaimer: The protocols and data presented are for illustrative purposes. Researchers should consult the primary literature and optimize procedures for their specific applications. Appropriate safety precautions should be taken when handling all chemicals.

References

Applications of 2,3-Naphtho-15-crown-5 in Phase Transfer Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals